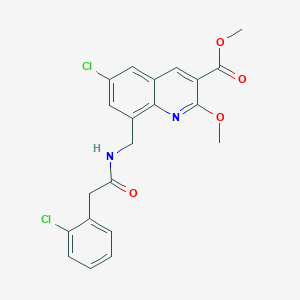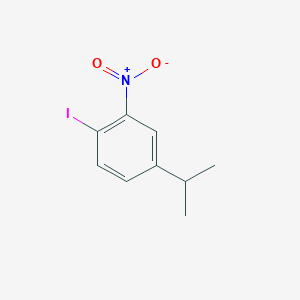
1-Iodo-4-isopropyl-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-iodo-4-isopropyl-2-nitrobenzène est un composé organique de formule moléculaire C9H10INO2. C'est un dérivé du benzène, caractérisé par la présence d'un atome d'iode, d'un groupe isopropyle et d'un groupe nitro liés au cycle benzénique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le 1-iodo-4-isopropyl-2-nitrobenzène peut être synthétisé par un processus en plusieurs étapes impliquant des réactions de substitution électrophile aromatique. La synthèse commence généralement par la nitration de l'isopropylbenzène pour introduire le groupe nitro. Ceci est suivi par une iodation pour attacher l'atome d'iode au cycle benzénique. Les conditions réactionnelles impliquent souvent l'utilisation d'acide sulfurique concentré et d'acide nitrique pour la nitration, et d'iode et d'un agent oxydant approprié pour l'iodation .
Méthodes de production industrielle : En milieu industriel, la production de 1-iodo-4-isopropyl-2-nitrobenzène peut impliquer des procédés en continu pour améliorer l'efficacité et le rendement. Des catalyseurs tels que Ru-Me/Al2O3 peuvent être utilisés pour faciliter l'hydrogénation des composés nitroaromatiques, assurant une haute sélectivité et stabilité .
Analyse Des Réactions Chimiques
Types de réactions : Le 1-iodo-4-isopropyl-2-nitrobenzène subit diverses réactions chimiques, notamment :
Réduction : Le groupe nitro peut être réduit en groupe amino à l'aide de catalyseurs d'hydrogénation.
Substitution : L'atome d'iode peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Oxydation : Le groupe isopropyle peut être oxydé pour former les acides carboxyliques ou les cétones correspondants.
Réactifs et conditions courantes :
Réduction : Catalyseurs tels que Ru-Sn/Al2O3 en présence d'hydrogène gazeux.
Substitution : Réactifs comme l'iodure de sodium dans l'acétone pour la substitution nucléophile.
Oxydation : Agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Principaux produits :
Réduction : 1-Iodo-4-isopropyl-2-aminobenzène.
Substitution : Divers dérivés benzéniques substitués selon le nucléophile utilisé.
Oxydation : Acide 1-iodo-4-isopropyl-2-nitrobenzoïque ou 1-iodo-4-isopropyl-2-nitroacétophénone.
Applications de recherche scientifique
Le 1-iodo-4-isopropyl-2-nitrobenzène a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Utilisation potentielle dans le développement de composés biologiquement actifs.
Médecine : Étudié pour son potentiel dans la découverte et le développement de médicaments.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du 1-iodo-4-isopropyl-2-nitrobenzène implique son interaction avec diverses cibles moléculaires et voies. Le groupe nitro peut subir une réduction pour former un groupe amino, qui peut ensuite participer à d'autres réactions chimiques.
Applications De Recherche Scientifique
1-Iodo-4-isopropyl-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-iodo-4-isopropyl-2-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions.
Comparaison Avec Des Composés Similaires
Le 1-iodo-4-isopropyl-2-nitrobenzène peut être comparé à d'autres composés similaires tels que :
1-Iodo-4-nitrobenzène : Ne possède pas le groupe isopropyle, ce qui le rend moins encombré stériquement.
1-Iodo-2-nitrobenzène : Le groupe nitro est positionné en ortho de l'atome d'iode, ce qui affecte sa réactivité.
4-Iodo-2-nitrotoluène : Contient un groupe méthyle au lieu d'un groupe isopropyle, ce qui influence ses propriétés chimiques.
Propriétés
Formule moléculaire |
C9H10INO2 |
|---|---|
Poids moléculaire |
291.09 g/mol |
Nom IUPAC |
1-iodo-2-nitro-4-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10INO2/c1-6(2)7-3-4-8(10)9(5-7)11(12)13/h3-6H,1-2H3 |
Clé InChI |
KLGIWAVLLFMOGW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C=C1)I)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(1R,3S,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-4-hydroxycyclopentane-1-carboxylic acid](/img/structure/B12308429.png)

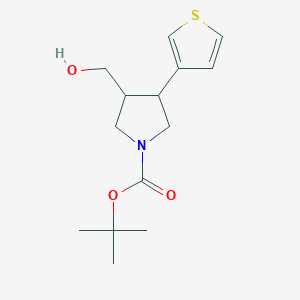
![2,5-dimethylpyrrol-1-ide;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;2,3,5,6-tetraphenylphenol](/img/structure/B12308465.png)
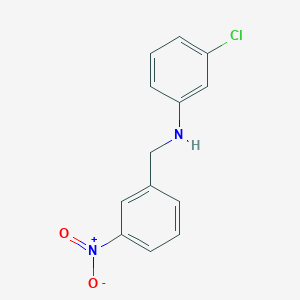

![4-{[2-(Prop-2-yn-1-ylsulfanyl)ethyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B12308486.png)
![6-Iodo-3H-imidazo[4,5-b]pyridine](/img/structure/B12308489.png)
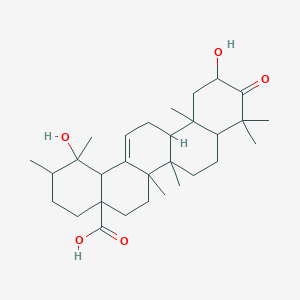
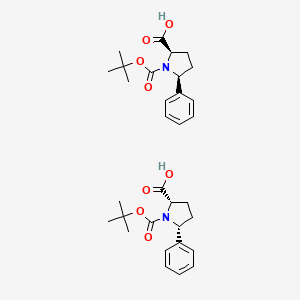
![1-(4-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12308504.png)
![14-(Hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B12308505.png)
